molecular formula C18H21NO2S B2902396 2-methoxy-N-((1-(thiophen-3-yl)cyclopentyl)methyl)benzamide CAS No. 1903364-99-7

2-methoxy-N-((1-(thiophen-3-yl)cyclopentyl)methyl)benzamide

Cat. No. B2902396
CAS RN: 1903364-99-7
M. Wt: 315.43
InChI Key: UXPJEPYVNRRTJS-UHFFFAOYSA-N
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Description

Synthesis Analysis

Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds . The current review envisioned to highlight some recent and particularly remarkable examples of the synthesis of thiophene derivatives by heterocyclization of various substrates from 2012 on .

Scientific Research Applications

Pharmaceutical Research

This compound, featuring a thiophene ring, is of significant interest in pharmaceutical research. Thiophene derivatives are known for their pharmacological properties, including anticancer , anti-inflammatory , antimicrobial , and antihypertensive effects . The presence of the thiophene moiety in this compound suggests potential utility in developing new therapeutic agents that could target a variety of biological pathways.

Material Science

In material science, thiophene-based molecules play a crucial role in the development of organic semiconductors . The compound’s structure could be pivotal in creating advanced materials for organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) , contributing to the advancement of flexible and wearable electronic devices.

Organic Chemistry Synthesis

The compound serves as a versatile material in organic synthesis. It can be used to synthesize a wide array of thiophene derivatives through reactions such as Gewald , Paal–Knorr , Fiesselmann , and Hinsberg synthesis . These derivatives have diverse applications, ranging from medicinal chemistry to industrial chemistry.

Corrosion Inhibition

Thiophene derivatives are utilized as corrosion inhibitors in industrial chemistry . The compound could be investigated for its efficacy in protecting metals and alloys from corrosion, which is crucial in extending the life of industrial machinery and infrastructure.

Anesthetic Applications

Given that certain thiophene derivatives are used in anesthetics like articaine , this compound may have potential applications in the development of new anesthetics. Its structural features could be optimized to enhance its efficacy and reduce side effects.

Voltage-Gated Sodium Channel Blockade

The compound could be explored for its potential as a voltage-gated sodium channel blocker . This application is particularly relevant in the field of pain management and local anesthesia, where modulation of sodium channels can lead to effective pain relief.

properties

IUPAC Name

2-methoxy-N-[(1-thiophen-3-ylcyclopentyl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO2S/c1-21-16-7-3-2-6-15(16)17(20)19-13-18(9-4-5-10-18)14-8-11-22-12-14/h2-3,6-8,11-12H,4-5,9-10,13H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXPJEPYVNRRTJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NCC2(CCCC2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methoxy-N-((1-(thiophen-3-yl)cyclopentyl)methyl)benzamide

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